molecular formula C23H20FN3O2S B2530748 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone CAS No. 897472-50-3

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone

Cat. No.: B2530748
CAS No.: 897472-50-3
M. Wt: 421.49
InChI Key: LMNQMUXISGEABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is not intended for human or veterinary use but for research purposes. The molecular formula is C23H20FN3O2S and it has a molecular weight of 421.49.


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H20FN3O4/c23-16-5-6-17-18(13-16)30-19(24-17)14-1-3-15(4-2-14)20(27)25-9-11-26(12-10-25)21(28)22(29)7-8-22/h1-6,13,29H,7-12H2 .


Physical and Chemical Properties Analysis

The compound is stored in a sealed, dry environment at 2-8°C . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

One study outlines the synthesis and structural exploration of a novel bioactive heterocycle, closely related to the compound , detailing its antiproliferative activity and characterization through various spectroscopic methods. This compound crystallizes in the monoclinic crystal system, with its molecular structure stabilized by inter and intra-molecular hydrogen bonds, showcasing the complexity and potential applications of such molecules in scientific research (Prasad et al., 2018).

Biological Activities

The antimicrobial potential of similar compounds has been a subject of investigation, revealing variable and modest activity against bacterial and fungal strains. The study emphasizes the importance of the structural elements in these compounds, which may contribute to their antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).

Another study explores the synthesis of derivatives with notable anticonvulsant activities, highlighting one compound as particularly potent, with significant protective index values compared to reference drugs. This indicates the potential of these compounds in the development of new anticonvulsant medications, further emphasizing the diverse applications of such chemical structures in medical research (Malik & Khan, 2014).

Antimycobacterial Chemotypes

Research identifying the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype offers insight into the design and synthesis of compounds with potential applications in combating mycobacterial infections. This study provides a foundation for future research into the development of novel anti-tubercular agents, showcasing the relevance of such compounds in addressing global health challenges (Pancholia et al., 2016).

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .

Mechanism of Action

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxynaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-29-20-13-16-5-3-2-4-15(16)12-18(20)22(28)26-8-10-27(11-9-26)23-25-19-7-6-17(24)14-21(19)30-23/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNQMUXISGEABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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